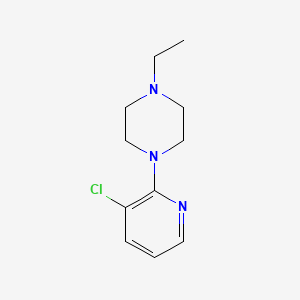

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” belongs to a class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions.

Synthesis Analysis

While specific synthesis methods for “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” were not found, there are related compounds that have been synthesized. For instance, a series of novel 1-(3-chloropyridin-2-yl)-5-amino-4-pyrazole derivatives were designed and synthesized . Another example is the synthesis of 1-(3-chloropyridin-2-yl)-5-difluoromethyl-1H-pyrazole-4-carbonyl chloride .

Aplicaciones Científicas De Investigación

Nematocidal Activity

Scientific Field

This compound has been studied in the field of Agricultural Chemistry , specifically for its nematocidal activity .

Application Summary

The compound has been used in the synthesis of novel fluorinated pyrazole carboxamides derivatives . These derivatives have shown significant nematocidal activity, particularly against the tomato root-knot nematode disease caused by Meloidogyne incognita .

Methods of Application

The compound was used as a starting material in the synthesis of these derivatives . The synthesis involved treating the compound with ammonia in the presence of the combination of EDCI and HOBt to prepare a primary amide intermediate . This intermediate was then used to obtain the final product .

Results and Outcomes

The primary nematicidal activity results indicated that some of the synthesized compounds exhibited 100% efficacy against the tomato root-knot nematode disease caused by Meloidogyne incognita . The docking results indicated that one of the compounds interacts with amino acid residue Tyr 121 of AchE via a hydrogen bond and Phe288 of AchE via a CH–π interaction .

Synthesis of Fluorinated Pyrazole Carboxamides Derivatives

Scientific Field

This compound has been used in the field of Organic Chemistry , specifically in the synthesis of fluorinated pyrazole carboxamides derivatives .

Application Summary

The compound “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” is used as a starting material in the synthesis of fluorinated pyrazole carboxamides derivatives . These derivatives have potential applications in various fields, including medicinal chemistry .

Methods of Application

The synthesis involves treating the compound with ammonia in the presence of the combination of EDCI and HOBt to prepare a primary amide intermediate . This intermediate is then used to obtain the final product .

Results and Outcomes

The synthesized fluorinated pyrazole carboxamides derivatives have potential applications in various fields, including medicinal chemistry . However, the specific results or outcomes obtained from this application are not provided .

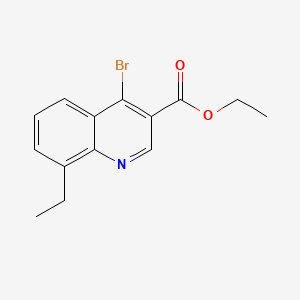

Synthesis of 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formate

Scientific Field

This compound has been used in the field of Organic Chemistry , specifically in the synthesis of 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formate .

Application Summary

The compound “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” is used as a starting material in the synthesis of 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formate . This derivative has potential applications in various fields .

Methods of Application

The specific methods of application or experimental procedures for this synthesis are not provided .

Results and Outcomes

The specific results or outcomes obtained from this application are not provided .

Direcciones Futuras

While specific future directions for “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” are not available, research on related compounds is ongoing. For instance, a series of novel N-pyridylpyrazole thiazole derivatives have been synthesized and shown to have good insecticidal activities against several pests . This work provides important information for designing novel N-pyridylpyrazole thiazole candidate compounds and suggests that these compounds are promising insecticide leads for further studies .

Propiedades

IUPAC Name |

1-(3-chloropyridin-2-yl)-4-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNPCCOIXGMFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=CC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682482 |

Source

|

| Record name | 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine | |

CAS RN |

1280786-84-6 |

Source

|

| Record name | 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)

![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)